molecular formula C15H26Cl2N2 B1424603 n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride CAS No. 1220030-01-2

n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride

Cat. No.: B1424603
CAS No.: 1220030-01-2
M. Wt: 305.3 g/mol
InChI Key: CUMZJGYXTQRUBQ-UHFFFAOYSA-N
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Description

n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of nitrogen-containing heterocycles. Nitrogen heterocycles are a fundamental structural component in over 60% of unique, small-molecule drugs, underscoring their critical role in modern drug discovery . This specific compound features a piperidine ring, a prevalent N-heterocycle in bioactive molecules, substituted with benzyl and ethanamine groups. The dihydrochloride salt form enhances the compound's stability and solubility for experimental purposes. Researchers value this compound as a key intermediate for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. Its structure is analogous to scaffolds found in compounds with documented pharmacological activities, including effects on the cerebral and peripheral circulations . Potential research applications include the synthesis of more complex molecules for neurological or cardiovascular studies, serving as a building block in organic synthesis, and acting as a model compound for analytical method development and metabolic studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound appropriately in a controlled laboratory environment.

Properties

IUPAC Name

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-2-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16-11-15;;/h3-5,7-8,15-16H,2,6,9-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMZJGYXTQRUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCNC1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of Benzylated Pyridone Intermediate:

    • React 3-hydroxy pyridine with benzyl chloride to generate a quaternary ammonium salt of N-benzyl-3-hydroxy pyridine.
    • Catalytic hydrogenation of this salt over a nickel-based catalyst under moderate hydrogen pressure (3-5 atm) yields N-benzyl-3-piperidone or related derivatives.
  • Cyclization to Piperidone:

    • The benzylated pyridone undergoes cyclization, often facilitated by acid or base catalysis, to form the piperidone ring.
    • This step may involve treatment with acids like hydrochloric acid, followed by purification through recrystallization.

Data Table: Synthesis Parameters for Benzylated Pyridone Route

Step Reactants Solvents Conditions Catalysts Yield Purity
Benzylation 3-Hydroxy pyridine + Benzyl chloride Toluene 90-110°C, 2-3 hrs None ~85% >98%
Hydrogenation Benzylated pyridone salt Ethanol, Ni catalyst 3-5 atm H₂, 2-3 hrs Nickel-based ~80% >99%
Cyclization Benzylpiperidone Hydrochloric acid Reflux None Variable High

Synthesis via N-Benzyl-3-Hydroxy Pyridine Intermediate

Overview:
This approach involves the formation of N-benzyl-3-hydroxy pyridine, followed by catalytic reduction to produce the piperidine derivative.

Key Steps:

  • Formation of N-Benzyl-3-Hydroxy Pyridine:

    • React 3-hydroxy pyridine with benzyl chloride in toluene at elevated temperatures (90-110°C).
    • The reaction proceeds via nucleophilic substitution, forming a quaternary ammonium salt.
  • Catalytic Hydrogenation:

    • The quaternary ammonium salt undergoes catalytic hydrogenation over a nickel catalyst under moderate hydrogen pressure (3-5 atm).
    • This reduces the pyridine ring to a piperidine ring, yielding N-benzyl-3-piperidinol, which can be further oxidized or converted to the target compound.

Data Table: N-Benzyl-3-Hydroxy Pyridine Route

Step Reactants Solvents Conditions Catalysts Yield Notes
Benzylation 3-Hydroxy pyridine + Benzyl chloride Toluene 90-110°C None ~85% High purity intermediate
Hydrogenation N-Benzyl-3-hydroxy pyridine Ethanol 3-5 atm H₂ Nickel catalyst ~80% Produces N-benzyl-3-piperidinol

Cyclization and Final Conversion to Dihydrochloride

Overview:
The key intermediate, N-benzyl-3-piperidinol or piperidone derivatives, undergoes cyclization and subsequent hydrolysis/dehydrogenation to afford the final compound.

Key Steps:

  • Cyclization:

    • The benzylated intermediates are cyclized under acidic conditions, often using hydrochloric acid, to form the piperidone ring system.
  • Hydrolysis to the Final Compound:

    • The piperidone undergoes hydrolysis or reductive amination to produce the target ethanamine derivative.
    • The final step involves salt formation with hydrochloric acid to yield the dihydrochloride salt, ensuring stability and solubility.

Data Table: Final Steps

Step Conditions Reagents Purification Yield Remarks
Cyclization Acid reflux Hydrochloric acid Recrystallization High Produces piperidone ring
Salt Formation Acidic aqueous Hydrochloric acid Filtration >90% Dihydrochloride salt

Research Findings and Notes

  • The patent CN105622444A describes a short, efficient route involving benzylamine, halogenated ethyl esters, and cyclization to produce high-purity intermediates with low cost and industrial feasibility.

  • The patent CN101817779B focuses on the synthesis of N-benzyl-3-piperidinol, emphasizing catalytic hydrogenation of benzylated pyridines, which is a scalable and environmentally friendly process.

  • The WO2013072936A2 introduces a route for synthesizing related compounds, highlighting the importance of protecting groups and selective acylation, which can be adapted for derivatives like n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride.

Chemical Reactions Analysis

Types of Reactions: n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of benzyl alcohol or benzaldehyde.

  • Reduction: Reduction reactions can produce n-benzyl-n-(3-piperidinylmethyl)-1-ethanamine.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : BPEA is utilized as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation and substitution reactions, which are essential for developing new compounds.

Biology

  • Biological Pathways : The compound is employed in studies investigating biological pathways and interactions. Its ability to modulate receptor activity makes it a valuable tool for exploring neurotransmitter systems, particularly those involving dopamine and serotonin.

Medicine

  • Therapeutic Potential : BPEA is under investigation for its potential therapeutic effects, including:
    • Neuropharmacology : Research indicates that it may exhibit stimulant properties by enhancing dopaminergic activity, which could be beneficial in treating conditions like ADHD or depression.
    • Antiviral Activity : Structural analogs of BPEA have shown promising antiviral effects against viruses such as Ebola, suggesting its derivatives could be significant in developing antiviral therapies.
    • Cancer Research : Studies on piperidine derivatives related to BPEA have revealed antitumor properties against specific cancer cell lines, indicating potential applications in oncology.

Case Studies and Research Findings

Recent investigations have highlighted several key findings related to BPEA:

  • Antiviral Activity : A study on phenylacetohydrazide derivatives demonstrated antiviral effects against Ebola virus entry mechanisms, indicating that modifications of BPEA could yield significant therapeutic benefits against viral infections.
  • Cancer Research : Research on novel piperidine derivatives has shown enhanced potency against specific cancer cell lines when modifications are applied to the BPEA structure, suggesting its potential role in cancer therapy.
  • Neuroprotective Agents : Investigations into benzoylpiperidine fragments have revealed their potential as neuroprotective agents due to their metabolic stability and capacity to modulate various targets in the brain.

Mechanism of Action

The mechanism by which n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Benzyl Motifs

1-Benzylpiperidin-3-amine Hydrochloride
  • Molecular Formula : C₁₂H₁₇N₂Cl
  • Molecular Weight : ~224.73 g/mol
  • Structure : Features a benzyl group and an amine group directly attached to the 3-position of the piperidine ring.
  • Key Differences : Lacks the ethanamine chain and the 3-piperidinylmethyl substituent present in the target compound. This simpler structure may reduce steric hindrance but also limit binding versatility in pharmacological contexts .
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride
  • Molecular Formula : C₁₄H₂₂N₂·2HCl
  • Molecular Weight : ~290.92 g/mol (calculated)
  • Structure : Contains a benzyl group, a methyl group at the piperidine 4-position, and a dimethylamine at the 3-position.
  • However, the absence of the ethanamine chain limits direct functional equivalence .

Ethanamine Derivatives with Dihydrochloride Salts

Diphenhydramine Hydrochloride
  • Molecular Formula: C₁₇H₂₁NO·HCl
  • Molecular Weight : 291.82 g/mol
  • Structure: An ethanolamine derivative with a diphenylmethoxy group and a dimethylaminoethyl chain.
  • Key Differences: While both compounds are amine hydrochlorides, Diphenhydramine’s diphenylmethoxy group confers antihistaminic activity, whereas the target compound’s piperidinylmethyl-benzyl motif may target different receptors. The monohydrochloride salt of Diphenhydramine also contrasts with the dihydrochloride form of the target compound, affecting solubility and dosage formulations .
n-Benzyl-n-methyl-2-(4-piperidinyl)-1-ethanamine Dihydrochloride
  • Molecular Formula : C₁₅H₂₃N₂·2HCl (inferred)
  • Molecular Weight : ~303.92 g/mol (calculated)
  • Structure : A positional isomer of the target compound, with the piperidinyl group at the 4-position instead of the 3-position.

Functional Group and Application Comparisons

Compound Name Key Functional Groups Salt Form Primary Applications
Target Compound Benzyl, 3-piperidinylmethyl, ethanamine Dihydrochloride Pharmaceutical intermediate/API
1-Benzylpiperidin-3-amine Hydrochloride Benzyl, piperidin-3-amine Hydrochloride Research chemical
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride Benzyl, dimethylpiperidine Dihydrochloride Undisclosed (likely CNS research)
Diphenhydramine Hydrochloride Diphenylmethoxy, dimethylaminoethyl Hydrochloride Antihistamine, sedative

Physicochemical and Pharmacological Insights

  • Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher water solubility than monohydrochlorides (e.g., Diphenhydramine), facilitating intravenous or oral formulations .
  • Synthetic Utility : The target compound’s ethanamine-piperidinylmethyl chain offers a versatile scaffold for further functionalization, unlike simpler benzyl-piperidine analogues .

Biological Activity

n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's pharmacodynamics, structure-activity relationships (SAR), and relevant case studies that highlight its implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzyl group attached to a piperidine ring, which is further substituted with an ethanamine moiety. Its structural formula can be represented as follows:

C15H22N2Cl2\text{C}_{15}\text{H}_{22}\text{N}_2\text{Cl}_2

This structure is significant as it influences the compound's interaction with various biological targets.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit diverse biological activities, particularly in modulating receptor functions. For instance, derivatives of piperidine have been studied for their roles as antagonists of chemokine receptors, specifically CCR3, which is involved in inflammatory responses and allergic reactions. The SAR studies suggest that modifications on the benzyl and piperidine components can enhance binding affinity and selectivity towards specific receptors .

Case Studies

  • Antagonism of Chemokine Receptors :
    • A study focused on N-(ureidoalkyl)-benzyl-piperidines demonstrated that these compounds can effectively antagonize CCR3, leading to reduced eosinophil chemotaxis in vitro. This suggests potential applications in treating asthma and allergic conditions .
  • Opioid Receptor Affinity :
    • Similar piperidine derivatives have shown high affinity for μ-opioid receptors, with some compounds displaying selectivity over δ- and κ-opioid receptors. This profile indicates potential analgesic properties, comparable to established opioids like fentanyl .

Structure-Activity Relationship (SAR)

The efficacy of this compound is closely linked to its structural components:

Structural Component Modification Effect on Activity
Benzyl GroupSubstituent VariationsAltered receptor binding affinity
Piperidine RingRing Size ChangesImpact on potency and selectivity
Ethanolamine MoietyChain Length AdjustmentsModulation of pharmacokinetics

These modifications can lead to significant changes in biological activity, highlighting the importance of SAR studies in drug development.

Research Findings

Recent findings have underscored the importance of biotransformation pathways for this compound. For instance, studies have shown that metabolic processes can influence the pharmacological profile of piperidine derivatives. The liver plays a crucial role in the metabolism of such compounds, affecting their therapeutic efficacy and safety profiles .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride in a laboratory setting?

  • Methodological Answer : The synthesis typically involves introducing two equivalents of hydrochloric acid to the free base form during salt formation. Critical factors include:

  • Reagent stoichiometry : Ensure a 1:2 molar ratio of the free base to HCl to avoid incomplete salt formation .
  • Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity dihydrochloride salts, as demonstrated in analogous piperidine-derived compounds .
  • Characterization : Confirm salt formation via elemental analysis (e.g., Cl⁻ content) and spectroscopic methods (e.g., ¹H NMR, FTIR) .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability compared to its free base?

  • Methodological Answer : Dihydrochloride salts generally exhibit enhanced aqueous solubility due to ionic interactions, facilitating in vitro assays. Stability testing under varying conditions (pH, temperature) is critical:

  • Solubility : Measure solubility in phosphate-buffered saline (pH 7.4) and compare to organic solvents (e.g., DMSO) using UV-Vis spectrophotometry at λmax ≈ 255 nm .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to assess hydrolytic or oxidative degradation .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer : A multi-technique approach is essential:

  • Chromatography : RP-HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to assess purity ≥98% .
  • Spectroscopy : ¹H/¹³C NMR to verify benzyl and piperidinylmethyl substituents; FTIR to confirm NH and HCl stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z for C₁₆H₂₅N₂·2HCl: ~381.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for dihydrochloride salts versus other salt forms?

  • Methodological Answer :

  • Comparative assays : Perform parallel in vitro/in vivo studies with hydrochloride and dihydrochloride salts under identical conditions. For example, assess receptor binding affinity (e.g., µ-opioid receptors) using radioligand displacement assays .
  • Bioavailability studies : Use pharmacokinetic models (e.g., compartmental analysis) to compare AUC and Cmax values, as dihydrochloride salts may exhibit enhanced absorption due to higher solubility .

Q. What experimental design strategies optimize the study of this compound’s anti-inflammatory or neuromodulatory effects?

  • Methodological Answer :

  • In vitro models : Use LPS-stimulated macrophages to measure TNF-α suppression via ELISA, referencing phosphodiesterase (PDE) inhibition mechanisms observed in similar dihydrochloride compounds .
  • Dose-response profiling : Employ log-dose escalation (e.g., 1 nM–10 µM) to identify EC₅₀ values, accounting for potential cytotoxicity via MTT assays .
  • Control groups : Include both free base and hydrochloride salt comparators to isolate salt-specific effects .

Q. How can researchers address challenges in reconciling structural data with functional outcomes in SAR studies?

  • Methodological Answer :

  • Molecular docking : Model the dihydrochloride salt’s interaction with target proteins (e.g., PDE4) using software like AutoDock Vina, emphasizing ionic interactions with basic residues .
  • Mutagenesis studies : Introduce point mutations (e.g., Lys→Ala) in binding pockets to validate computational predictions .

Data Contradiction Analysis

Q. How should discrepancies in stability data between dihydrochloride salts and free bases be interpreted?

  • Methodological Answer :

  • Contextual factors : Storage conditions (e.g., -20°C vs. ambient temperature) significantly impact stability. For example, dihydrochloride salts may degrade faster at high humidity due to hygroscopicity .
  • Analytical consistency : Ensure all studies use validated HPLC methods with identical column chemistry and detection wavelengths to minimize variability .

Comparative Methodological Table

Property Dihydrochloride Salt Hydrochloride Salt
Solubility (H₂O) ≥50 mg/mL (pH 7.4) ~20 mg/mL (pH 7.4)
Stability Stable ≥5 years at -20°C Prone to deliquescence
Bioavailability Higher AUC in rodent models Lower Cmax due to precipitation

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
n-Benzyl-n-(3-piperidinylmethyl)-1-ethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.